molecular formula C8H9BrN2O B2692894 N-(3-Bromo-6-methylpyridin-2-yl)acetamide CAS No. 875051-78-8

N-(3-Bromo-6-methylpyridin-2-yl)acetamide

Cat. No.: B2692894
CAS No.: 875051-78-8
M. Wt: 229.077
InChI Key: GNRKGLSYIBFJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Bromo-6-methylpyridin-2-yl)acetamide” is a chemical compound with diverse applications in scientific research. It has a unique structure and properties that make it a valuable tool for studying various biological processes and developing new therapeutic interventions. The molecular formula of this compound is C8H9BrN2O and it has a molecular weight of 229.07 .


Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . In brief, the reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives in moderate to good yield .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using Density Functional Theory (DFT) studies . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied using Suzuki cross-coupling reactions . The reaction pathways and potential candidates as chiral dopants for liquid crystals have been described using frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements .

Scientific Research Applications

Antimicrobial Activity

N-(3-Bromo-6-methylpyridin-2-yl)acetamide derivatives have been investigated for their antimicrobial properties. A study focused on the synthesis and antimicrobial activity of novel sulphonamide derivatives, including reactions with aminopyridine to yield pyridine-4-ylamino compounds. These compounds displayed significant antimicrobial activities, with certain derivatives showing high activity against most strains. Computational calculations supported the experimental findings, providing a foundation for developing new antimicrobial agents (Fahim & Ismael, 2019).

Synthetic Pathways

Research has explored synthetic pathways involving this compound or its derivatives for producing various chemical compounds. For example, a study on asymmetric synthesis of 2-substituted piperazines from chiral non-racemic lactams involved the bromo derivative as an intermediate step, showcasing the compound's utility in complex synthetic processes (Micouin et al., 1994).

Coordination Chemistry

This compound derivatives have been used to study copper(II) complexes, demonstrating the ligand's chelating properties and its impact on coordination geometry. The introduction of electron-donating groups, like the 6-methyl group, affects the coordination number and geometry, providing insights into the design of metal complexes with specific properties (Smolentsev, 2017).

Environmental Chemistry

A study on the hydrolysis of acetamiprid, a synthetic insecticide, by a newly isolated strain of Stenotrophomonas sp. found that the bacterium could degrade acetamiprid into less toxic metabolites. This research contributes to understanding the environmental fate of neonicotinoid pesticides and the role of microbial metabolism in detoxifying environmental contaminants (Tang et al., 2012).

Organic Synthesis and Biological Activities

The compound has been involved in the synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives were analyzed for their potential as chiral dopants for liquid crystals, demonstrating the compound's versatility in facilitating the synthesis of materials with potential electronic and optical applications. Biological activities, such as anti-thrombolytic and biofilm inhibition activities, were also assessed, highlighting the compound's relevance in both materials science and biomedical research (Ahmad et al., 2017).

Properties

IUPAC Name

N-(3-bromo-6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-3-4-7(9)8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRKGLSYIBFJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Acetic anhydride (21 mL, 223 mmol) was added to a solution of 2-amino-3-bromo-6-picoline (10 g, 53.46 mmol) in dioxan (50 mL) and the mixture was stirred at 50° C. for 18 hours. The solvent was then evaporated under reduced pressure and the residue was diluted with saturated sodium hydrogen carbonate solution (150 mL). The precipitate was filtered off, washed with water and re-dissolved in dichloromethane, and the filtrate was neutralised to pH7 with saturated sodium hydrogen carbonate solution and extracted with dichloromethane (3×100 mL). The organic solutions were combined, washed with water, dried over magnesium sulfate and concentrated in vacuo to give a white solid. Purification of the solid by column chromatography on silica gel, eluting with ethyl acetate:heptane, 75:25, afforded the title compound as a white solid in 75% yield, 9.2 g.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
75%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.